molecular formula C26H22N2O5S B4618135 (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4618135
M. Wt: 474.5 g/mol
InChI Key: WVDXOOUVFHBOSV-CYVLTUHYSA-N
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Description

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic effects.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.

    Cyclization: The intermediate compounds undergo cyclization reactions to form the diazinane ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-3-phenyl-2-thioxo-1,3-diazinane-4,6-dione
  • (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-3-phenyl-2-oxo-1,3-diazinane-4,6-dione

Uniqueness

Compared to similar compounds, (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione exhibits unique properties due to the presence of the sulfanylidene group. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5S/c1-31-21-12-8-7-11-20(21)28-25(30)19(15-17-13-14-22(32-2)23(16-17)33-3)24(29)27(26(28)34)18-9-5-4-6-10-18/h4-16H,1-3H3/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDXOOUVFHBOSV-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3OC)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3OC)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
Reactant of Route 6
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

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